molecular formula C16H13Cl2N3S B6200380 6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride CAS No. 2680536-02-9

6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride

Cat. No.: B6200380
CAS No.: 2680536-02-9
M. Wt: 350.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a chlorine atom and an amine group, linked to a thiazole ring that is further connected to an ethenylphenyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Ethenylphenyl Group: The thiazole intermediate is then coupled with a 4-ethenylphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Pyridine Moiety: The final step involves the nucleophilic substitution of the thiazole derivative with 6-chloropyridin-3-amine under appropriate conditions to form the desired compound.

    Hydrochloride Formation: The free base of the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling up the reactions: with appropriate reactors and conditions.

    Purification steps: such as recrystallization or chromatography to isolate the final product.

    Quality control measures: to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the ethenyl group, converting them into amines or alkanes, respectively.

    Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines, alkanes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its potential bioactivity.

Medicine

The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors. Its structure suggests it could interact with biological targets in a unique manner, making it a candidate for drug discovery.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride
  • 6-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride

Uniqueness

Compared to similar compounds, 6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions, such as polymerization or cross-linking. This feature enhances its versatility in various applications, from material science to medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

CAS No.

2680536-02-9

Molecular Formula

C16H13Cl2N3S

Molecular Weight

350.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.